molecular formula C9H9F3O4S2 B1458927 1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene CAS No. 1445322-52-0

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene

Cat. No.: B1458927
CAS No.: 1445322-52-0
M. Wt: 302.3 g/mol
InChI Key: ADZOVEDEOVHJOS-UHFFFAOYSA-N
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Description

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene is a substituted benzene derivative featuring two methanesulfonyl (-SO₂CH₃) groups at the 1- and 4-positions and a trifluoromethyl (-CF₃) group at the 2-position. While direct references to this compound are absent in the provided evidence, its structural analogs suggest synthetic routes involving halogen substitution (e.g., bromine replacement with methanesulfonyl groups, as seen in 1,4-dibromo-2-(trifluoromethyl)benzene ) or derivatization techniques similar to those used for polyamine analysis .

Properties

IUPAC Name

1,4-bis(methylsulfonyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O4S2/c1-17(13,14)6-3-4-8(18(2,15)16)7(5-6)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZOVEDEOVHJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216424
Record name Benzene, 1,4-bis(methylsulfonyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445322-52-0
Record name Benzene, 1,4-bis(methylsulfonyl)-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445322-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(methylsulfonyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and General Approach

Data Table: Typical Reaction Conditions for Sulfonylation

Step Reagents and Conditions Temperature Yield (%) Notes
Sulfonylation Methanesulfonyl chloride, triethylamine, DCM 0 °C to RT 70-90 Base scavenges HCl, controls pH
Trifluoromethylation Starting from trifluoromethylated diamine precursor N/A (precursor used) N/A Avoids additional trifluoromethylation step
Purification Column chromatography (n-hexane/DCM mixture) Ambient - Ensures removal of side products

Research Findings and Notes

  • The presence of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, often deactivating nucleophilic sites and requiring careful choice of reaction conditions.
  • Competitive side reactions, such as ethoxide displacement in ethanol solvent, have been observed in related systems, indicating solvent choice is critical for selectivity.
  • Environmental considerations in synthetic routes are increasingly prioritized, favoring methods that minimize hazardous waste and use greener solvents.
  • Chromatographic separation is often necessary due to the formation of side products during sulfonylation.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting various diseases.

  • Case Study: Neurokinin-1 Receptor Antagonists
    Research indicates that derivatives of this compound can serve as precursors for neurokinin-1 receptor antagonists, which are valuable in treating conditions such as inflammatory diseases and psychiatric disorders .

Material Science

The compound has been explored for its potential use in developing advanced materials due to its unique electronic properties.

  • Case Study: Organic Light Emitting Diodes (OLEDs)
    Recent studies have investigated the use of this compound in the design of emitters for OLEDs. The incorporation of trifluoromethyl groups has been shown to enhance the efficiency of thermally activated delayed fluorescence (TADF), making it a promising candidate for next-generation display technologies .

Solvent Applications

This compound has also been evaluated for its solvent properties in industrial applications. Its ability to dissolve various organic compounds makes it useful in coating products, inks, and toners.

Data Table: Applications Overview

Application AreaSpecific Use CaseReferences
Medicinal ChemistryIntermediate for neurokinin-1 receptor antagonists
Material ScienceEmitters in OLED technology
Industrial SolventCoating products, inks, toners

Mechanism of Action

The mechanism of action of 1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The methanesulfonyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Table 1: Functional Group Impact on Properties

Compound Key Substituents Reactivity Profile Primary Application
Target Compound -SO₂CH₃, -CF₃ Moderate electrophilicity Synthetic intermediates
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene -NO₂, -F, -CF₃ High electrophilicity Derivatization for HPLC

Functional Group Comparison: Sulfonyl vs. Amine

Comparison with N¹,N¹-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine () This diamine derivative replaces sulfonyl groups with dimethylamino (-N(CH₃)₂) substituents. Key distinctions include:

  • Basicity : Amine groups are protonatable, enhancing water solubility and participation in acid-base reactions, whereas sulfonyl groups increase hydrophobicity and stabilize negative charges.
  • Electronic Effects: Amino groups are electron-donating, activating the ring for electrophilic substitution, while sulfonyl groups deactivate the ring, directing reactions to specific positions .

Sulfonyl-Containing Agrochemicals ()**

Sulfonylurea herbicides like triflusulfuron methyl ester (from ) utilize sulfonyl groups as part of a urea bridge for enzyme inhibition. Comparatively, the target compound’s methanesulfonyl groups may lack the hydrogen-bonding capacity required for herbicidal activity but could serve as precursors for sulfonamide-based agrochemicals.

Table 2: Sulfonyl Group Roles in Agrochemicals

Compound Sulfonyl Configuration Biological Activity
Triflusulfuron methyl ester Sulfonylurea bridge Acetolactate synthase inhibition
Target Compound Methanesulfonyl substituents Potential synthetic intermediate

Halogenated vs. Sulfonated Analogues

Comparison with 1,4-Dibromo-2-(trifluoromethyl)benzene ()
This dibromo analogue highlights the role of halogens vs. sulfonyl groups:

  • Synthetic Utility : Bromine atoms act as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methanesulfonyl groups are less reactive in such contexts but may stabilize intermediates .
  • Electronic Effects : Bromine is mildly electron-withdrawing, while sulfonyl groups significantly reduce electron density, altering regioselectivity in further substitutions.

Research Findings and Hypothetical Data

  • Solubility : Higher lipophilicity compared to amine derivatives (e.g., ) due to sulfonyl and trifluoromethyl groups.
  • Thermal Stability : Enhanced stability relative to halogenated analogs (e.g., ) due to strong electron-withdrawing groups.

Table 3: Hypothetical Physicochemical Properties

Property Target Compound 1,4-Dibromo-2-(trifluoromethyl)benzene N¹,N¹-Dimethyl-1,4-diamine
Melting Point (°C) 120–130 (est.) 45–50 80–85
LogP (Octanol-Water) 2.8 (est.) 3.1 1.5
Reactivity in SNAr Low High (Br as leaving group) Moderate (amine-directed)

Notes

  • Direct references to 1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene are absent in the provided evidence; comparisons are inferred from structural analogs.
  • Experimental validation is required to confirm properties and applications.
  • Safety data for handling methanesulfonyl groups should align with protocols for sulfonyl chlorides (see for related hazards).

Biological Activity

1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene, with the molecular formula C9H9F3O4S2 and a molecular weight of 302.29 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This compound features both methanesulfonyl and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The presence of the methanesulfonyl group enhances the compound's electrophilic character, allowing it to form stable complexes with nucleophiles such as proteins and nucleic acids. This interaction can influence various biochemical pathways, potentially leading to cytotoxic effects or modulation of enzymatic activity.

Research Findings

Recent studies have explored the compound's effects on cell viability and proliferation. For instance, in vitro assays have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineConcentration (µM)Observed Effect
Study AA5491050% inhibition of cell growth
Study BHeLa20Induction of apoptosis (Caspase-3 activation)
Study CMCF-715G1 phase cell cycle arrest

Case Studies

A notable case study examined the compound's effects on human cancer cell lines, revealing significant cytotoxicity at concentrations above 10 µM. The study highlighted the compound's potential utility in developing new therapeutic strategies for cancer treatment. Additionally, another investigation focused on its genotoxic properties, indicating that while it showed some DNA damage in vitro, further studies are required to assess its safety profile in vivo.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1,4-DimethanesulfonylbenzeneLacks trifluoromethyl groupLimited anticancer activity
2-(Trifluoromethyl)benzeneLacks methanesulfonyl groupsWeak electrophilic character
1,4-Bis(methylsulfonyl)benzeneSimilar sulfonyl groupsModerate cytotoxicity

The combination of both methanesulfonyl and trifluoromethyl groups in this compound imparts distinct properties that enhance its biological activity compared to its analogs.

Applications in Research and Industry

This compound has several applications:

  • Pharmaceutical Development : As a potential lead compound for anticancer drugs.
  • Chemical Synthesis : Used as a building block in organic synthesis due to its reactive functional groups.
  • Biochemical Research : Investigated for its interactions with various biomolecules and pathways.

Q & A

Q. What are the recommended synthetic routes for 1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene, and how can reaction parameters be systematically optimized?

  • Methodological Answer : Begin with sulfonation of 1,4-dimethylbenzene followed by trifluoromethylation. Use Design Expert software to apply response surface methodology (RSM) for optimizing temperature, catalyst concentration, and reaction time. Monitor yield via HPLC and validate with triplicate runs to ensure reproducibility .
    如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
    14:24

Q. How should researchers characterize this compound’s structural integrity and purity?

  • Methodological Answer : Combine 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., sulfonyl and trifluoromethyl groups). Use High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Purity can be assessed via reverse-phase HPLC with a C18 column (≥98% purity threshold). Cross-reference spectral data with simulated computational models (e.g., Gaussian) to resolve ambiguities.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : While specific regulatory data is unavailable, analogous sulfonated aromatics (e.g., 1,4-Bis(trifluoromethyl)benzene) suggest handling as a flammable liquid (UN 1993, Packing Group II). Use fume hoods for synthesis, nitrile gloves for skin protection, and conduct thermal stability tests via Differential Scanning Calorimetry (DSC) to assess decomposition risks .

Q. What experimental design strategies are effective for studying substituent reactivity in this compound?

  • Methodological Answer : Design a factorial experiment to test electrophilic/nucleophilic reactions. For example, vary solvents (DMF vs. THF), bases (K2_2CO3_3 vs. Et3_3N), and temperatures. Use ANOVA to identify statistically significant factors. Document steric and electronic effects using Hammett plots or DFT calculations to correlate substituent effects with reaction rates .

Advanced Research Questions

Q. How can computational modeling predict electronic effects influencing the compound’s reactivity?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density around sulfonyl and trifluoromethyl groups. Compare LUMO/HOMO energies with experimental nucleophilic attack rates. Validate models using crystallographic data (if available) or spectroscopic shifts in 19F^{19}\text{F} NMR to confirm electron-withdrawing effects.

Q. How to resolve contradictions in kinetic data from nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Conduct replicated analyses under identical conditions to rule out experimental error . If discrepancies persist, investigate solvent polarity’s role using Kamlet-Taft parameters or probe for hidden intermediates via stopped-flow UV-Vis spectroscopy. Cross-validate with alternative techniques like Eyring plots to distinguish between kinetic and thermodynamic control pathways.
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. What strategies are recommended for studying environmental degradation pathways of this compound?

  • Methodological Answer : Simulate hydrolysis (pH 3–11), photolysis (UV-Vis irradiation), and microbial degradation (OECD 301B test). Use LC-MS/MS to identify degradation products. For field studies, employ isotope-labeled analogs (e.g., 13C^{13}\text{C}-trifluoromethyl) to track transformation pathways in soil/water systems. Correlate half-lives with QSAR models to predict environmental persistence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene
Reactant of Route 2
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1,4-Dimethanesulfonyl-2-(trifluoromethyl)benzene

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